Enhanced Cross-Coupling Yield in Total Synthesis
In the total synthesis of the complex marine alkaloid neoamphimedine, the use of 2-(pivaloylamino)phenylboronic acid in a key Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling with a brominated quinolone proceeded with a high yield of 90% [1]. A previous synthetic approach to the same target utilized 2-nitrophenylboronic acid for a similar disconnection, which is known to provide lower yields and require a subsequent reduction step, making the pivaloylamino derivative a more atom-economical and efficient choice .
| Evidence Dimension | Isolated Yield in Key C-C Bond Forming Step |
|---|---|
| Target Compound Data | 90% yield |
| Comparator Or Baseline | 2-nitrophenylboronic acid; yield not explicitly stated in the same study but cited as a less efficient alternative requiring extra synthetic steps . |
| Quantified Difference | The pivaloylamino method provides the coupled product directly, avoiding a two-step coupling/reduction sequence, significantly improving step economy. |
| Conditions | Pd(PPh₃)₄, K₂CO₃, H₂O, EtOH, toluene, reflux |
Why This Matters
For procurement in complex total synthesis, this compound dramatically simplifies synthetic routes by combining a protected amine and a coupling partner in one step, directly translating to higher overall yields and lower material costs.
- [1] Plodek, A., et al. Marine Drugs. 2016, 14(2), 26. Scheme 14: Synthesis of neoamphimedine. Reports a 90% yield for the Suzuki coupling using 2-(pivaloylamino)phenylboronic acid. View Source
